molecular formula C22H17ClN2O2 B2768021 (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide CAS No. 325817-53-6

(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide

Cat. No. B2768021
CAS RN: 325817-53-6
M. Wt: 376.84
InChI Key: DXQKJGJVEFAHBX-MDWZMJQESA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. It has an acrylamide group, which is a substructure involving a carbon-carbon double bond adjacent to a carbonyl group (C=O), with the carbonyl carbon also bonded to a nitrogen . The molecule also contains a 4-chlorophenyl group, which is a benzene ring with a chlorine atom attached . Additionally, it has a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group, which is a more complex ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The electron delocalization in the aromatic rings and the polar nature of the acrylamide group would likely have significant effects on the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acrylamide) and aromatic rings could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

1. Polymeric Reagent for Selective Oxidation

Acrylamide derivatives, such as those involved in crosslinked poly(methyl methacrylate) (PMMA), have been functionalized to create reagents for the selective oxidation of alcohols to carbonyl compounds, offering a route to specific synthesis processes in organic chemistry (Shiney, Rajan, & Sreekumar, 1996).

2. Antimicrobial Agents

Compounds structurally related to dihydrobenzofurans and acrylamides have been synthesized and found to exhibit antimicrobial activity, indicating potential use in developing new antibacterial drugs (Ravi, Selvam, & Swaminathan, 2012).

3. Protein Conformation and Binding Studies

Acrylamide has been utilized as a quencher in fluorescence studies to investigate protein conformation and binding, providing a tool for biochemical and structural biology research (Eftink & Ghiron, 1976).

4. Polymer-supported Reagents for Oxidation

Similarly, PMMA-supported Cr(VI) reagents have been prepared for oxidizing alcohols, highlighting the use of acrylamide derivatives in creating polymeric reagents with specific chemical functionalities (Abraham, Rajan, & Sreekumar, 1996).

5. Molecular Imprinting for Pesticide Sorption

Acrylamide has been employed in the synthesis of polymers with molecular imprints for chlorine-containing pesticides, demonstrating applications in environmental remediation and selective sorption materials (Popov, Dmitrienko, Chumichkina, & Zolotov, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity, if any .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-2-25-19-12-11-18(16-4-3-5-17(21(16)19)22(25)27)24-20(26)13-8-14-6-9-15(23)10-7-14/h3-13H,2H2,1H3,(H,24,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKJGJVEFAHBX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=C(C=C4)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide

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